6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core with substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the pyridazinone core One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydropyridazines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the methoxy groups may contribute to its overall bioactivity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(3,4-Dimethoxyphenyl)(4-morpholinyl)methyl]-1,3-benzodioxol-5-ol
- Trifluoromethyl ketones
- Trifluoromethyl alkenes
Uniqueness
6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core with both methoxy and trifluoromethyl substituents. This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-27-17-9-5-14(11-18(17)28-2)16-8-10-19(26)25(24-16)12-13-3-6-15(7-4-13)20(21,22)23/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOPZIWKNLRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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